
1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate is a compound that consists of a pyridine group attached to a butane chain, which in turn is attached to a sulfonate group. The trifluoromethanesulfonate group is known for its strong electron-withdrawing properties, making this compound highly reactive in various chemical processes. This compound is commonly used in biochemical and biological research, particularly in electrophoretic applications due to its ability to maintain a stable pH in aqueous solutions and its low UV absorption .
Métodos De Preparación
The synthesis of 1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate typically involves the reaction of pyridine with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting pyridinium salt is then treated with trifluoromethanesulfonic acid to yield the final product. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent any side reactions .
Análisis De Reacciones Químicas
1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of butane derivatives.
Aplicaciones Científicas De Investigación
1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other related compounds.
Biology: This compound is used as a buffer in biochemical assays and electrophoretic applications due to its ability to maintain a stable pH.
Mecanismo De Acción
The mechanism of action of 1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate involves its ability to interact with various molecular targets. The trifluoromethanesulfonate group acts as a strong electron-withdrawing group, enhancing the reactivity of the compound. This allows it to form stable complexes with DNA and other biomolecules, which can be utilized in drug delivery and genetic research. The pyridinium group also plays a role in stabilizing these complexes through electrostatic interactions .
Comparación Con Compuestos Similares
1-Pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate can be compared with other similar compounds such as:
3-(1-Pyridinio)-1-propanesulfonate: This compound has a similar structure but with a shorter propane chain instead of butane.
1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: This compound has a pyrrolidinium group instead of a pyridinium group and is used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides it with distinct reactivity and stability properties, making it suitable for a wide range of applications in scientific research and industry.
Propiedades
Fórmula molecular |
C10H13F3NO6S2- |
|---|---|
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
1-pyridin-1-ium-1-ylbutane-1-sulfonate;trifluoromethanesulfonate |
InChI |
InChI=1S/C9H13NO3S.CHF3O3S/c1-2-6-9(14(11,12)13)10-7-4-3-5-8-10;2-1(3,4)8(5,6)7/h3-5,7-9H,2,6H2,1H3;(H,5,6,7)/p-1 |
Clave InChI |
BFFKWCSBKXQYFN-UHFFFAOYSA-M |
SMILES canónico |
CCCC([N+]1=CC=CC=C1)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


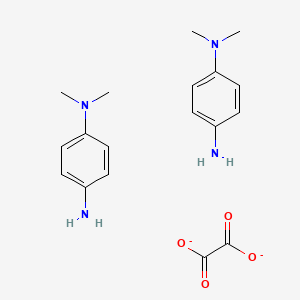
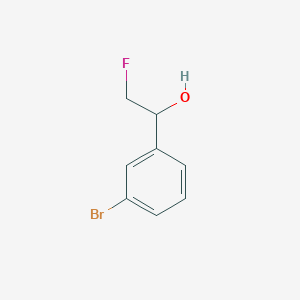
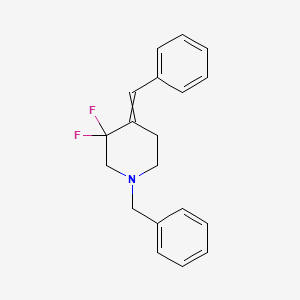
![[1-(Trifluoromethyl)anthracen-9-yl]methanol](/img/structure/B15061151.png)
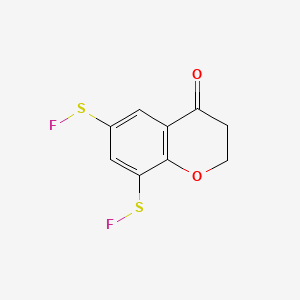
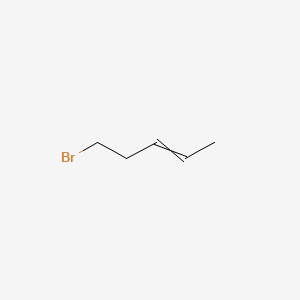
![Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate](/img/structure/B15061161.png)
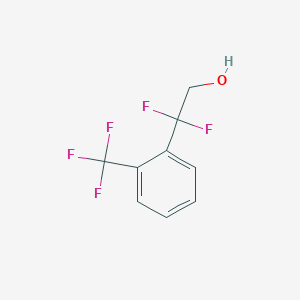

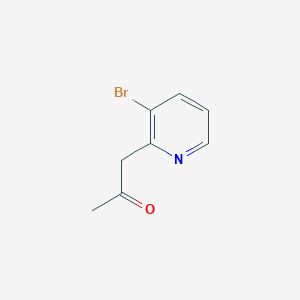
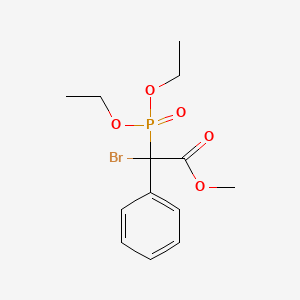

![1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium](/img/structure/B15061207.png)

